molecular formula C20H25N3O3S B10898902 methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10898902
M. Wt: 387.5 g/mol
InChI Key: ULDXLOTXFKBYTG-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate is a complex organic compound that features a pyrimidine ring, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-phenyl-2-pyrimidinylamine.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioether linkage and ester group may also play roles in modulating the compound’s activity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)butanoate: Similar structure but with a shorter carbon chain.

    Ethyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-methyl-2-({2-[(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl]acetyl}amino)pentanoate is unique due to its specific combination of functional groups and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetyl]amino]pentanoate

InChI

InChI=1S/C20H25N3O3S/c1-13(2)10-17(19(25)26-4)22-18(24)12-27-20-21-14(3)11-16(23-20)15-8-6-5-7-9-15/h5-9,11,13,17H,10,12H2,1-4H3,(H,22,24)

InChI Key

ULDXLOTXFKBYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC(CC(C)C)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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